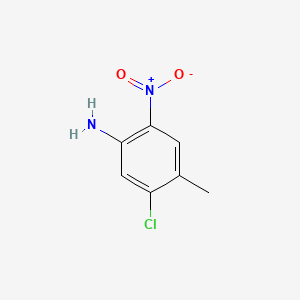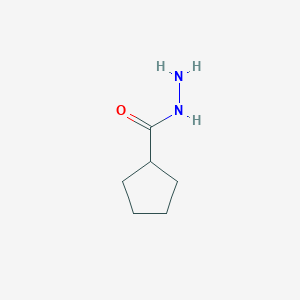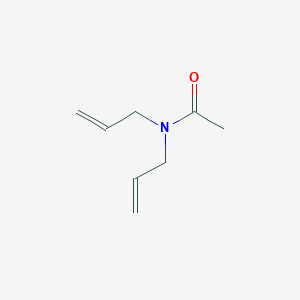
5-Cloro-4-metil-2-nitroanilina
Descripción general
Descripción
5-Chloro-4-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the 5th position, a methyl group at the 4th position, and a nitro group at the 2nd position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Aplicaciones Científicas De Investigación
5-Chloro-4-methyl-2-nitroaniline is used in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides.
Dyes: It is used in the production of dyes and pigments for various industrial applications
Mecanismo De Acción
Mode of Action
Nitro compounds, in general, are known to have a high dipole moment due to the polar character of the nitro group .
Pharmacokinetics
It is known that nitro compounds, in general, have lower volatility than ketones of about the same molecular weight due to the polar character of the nitro group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-2-nitroaniline typically involves the nitration of 4-chloro-2-methylaniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures. The reaction conditions are crucial to ensure the selective nitration at the desired position on the aromatic ring.
Industrial Production Methods
In industrial settings, the production of 5-Chloro-4-methyl-2-nitroaniline can be achieved through a continuous nitration process. This involves the use of a micro-reactor to continuously nitrify 4-chloro-2-methylaniline, followed by ammonification under anhydrous, solvent-free, and catalyst-free conditions. This method reduces the risk of reaction and minimizes the consumption of nitric and sulfuric acids .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4-methyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 5-Chloro-4-methyl-2-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 5-Chloro-4-methyl-2-nitrobenzoic acid.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-nitroaniline: Similar structure but lacks the chlorine atom.
5-Chloro-2-methyl-4-nitroaniline: Similar structure but with different substitution positions.
2-Chloro-4-nitroaniline: Lacks the methyl group.
Uniqueness
5-Chloro-4-methyl-2-nitroaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This unique structure makes it valuable in specific synthetic and industrial applications .
Propiedades
IUPAC Name |
5-chloro-4-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWHBSDZHSQECL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291001 | |
| Record name | 5-chloro-4-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7149-80-6 | |
| Record name | 5-Chloro-4-methyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 72334 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7149-80-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72334 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-chloro-4-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-{[(Pyridin-4-yl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B1347273.png)

![[4-Hydroxy-3-[1-hydroxy-2-(1-methyl-2,6-dioxopiperidin-4-yl)ethyl]-1,5-dimethylcyclohexyl] acetate](/img/structure/B1347276.png)

![2-(Benzo[d]thiazol-2-yl)-4-bromophenol](/img/structure/B1347280.png)




